molecular formula C12H14N2O4 B12698670 N2-Benzoyl-L-glutamine CAS No. 14307-83-6

N2-Benzoyl-L-glutamine

Cat. No.: B12698670
CAS No.: 14307-83-6
M. Wt: 250.25 g/mol
InChI Key: WSDWRFQYFHCSDA-VIFPVBQESA-N
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Description

N2-Benzoyl-L-glutamine is a compound that belongs to the class of benzoyl derivatives of amino acids It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the glutamine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzoyl-L-glutamine typically involves the reaction of L-glutamine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N2-Benzoyl-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-Benzoyl-L-glutamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein modifications and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-Benzoyl-L-glutamine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

N2-Benzoyl-L-glutamine can be compared with other benzoyl derivatives of amino acids, such as N2-Benzoyl-L-asparagine and N2-Benzoyl-L-lysine. While these compounds share similar structural features, this compound is unique in its specific interactions and applications. For example, this compound has been shown to exhibit higher antiviral activity compared to its analogs .

List of Similar Compounds

Properties

CAS No.

14307-83-6

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2S)-5-amino-2-benzamido-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O4/c13-10(15)7-6-9(12(17)18)14-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,16)(H,17,18)/t9-/m0/s1

InChI Key

WSDWRFQYFHCSDA-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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